1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H13N3O3 and its molecular weight is 211.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Triazole compounds, which include 1-[(oxan-4-yl)methyl]-1h-1,2,3-triazole-4-carboxylic acid, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are known to bind readily in biological systems, suggesting that they may interact with their targets through binding .
Biochemical Pathways
Triazole compounds are known for their versatile biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and purity, suggest that it may have favorable pharmacokinetic properties .
Result of Action
Given the broad range of biological activities associated with triazole compounds, it is likely that this compound could have diverse effects at the molecular and cellular level .
Action Environment
The compound’s storage temperature and physical form suggest that it may be stable under normal environmental conditions .
Properties
IUPAC Name |
1-(oxan-4-ylmethyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c13-9(14)8-6-12(11-10-8)5-7-1-3-15-4-2-7/h6-7H,1-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJXBJRLWMBURR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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